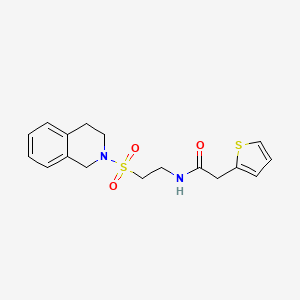
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is an organic compound characterized by a dihydroisoquinoline, sulfonyl, ethyl, and thiophene components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions:
Preparation of 3,4-dihydroisoquinoline: : Starting from a simple benzylamine precursor, cyclization under acidic conditions can afford the dihydroisoquinoline core.
Sulfonylation: : Introduction of the sulfonyl group can be achieved by reacting the dihydroisoquinoline derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Ethylation: : Subsequent reaction with an ethyl halide under nucleophilic substitution conditions.
Acetamide formation: : Coupling the intermediate with thiophene-2-carboxylic acid under amide coupling conditions, such as with EDCI and HOBt, completes the molecule.
Industrial Production Methods: Scaling up requires robust methods:
Continuous-flow reactors for sulfonylation, ensuring controlled temperature and reaction times.
Use of automated parallel synthesizers for optimizing amide coupling conditions.
Purification by preparative HPLC or crystallization ensures the compound’s purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at the thiophene ring to form thiophene-S-oxides.
Reduction: : The sulfonyl group may be reduced to a sulfoxide or sulfide under strong reducing agents.
Substitution: : The ethyl group can be replaced via SN2 reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Using mCPBA (meta-Chloroperbenzoic acid) in dichloromethane.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF.
Substitution: : Sodium hydride (NaH) in DMF with the nucleophile.
Major Products Formed
Thiophene-S-oxides
Sulfoxide and sulfide derivatives
Various substituted derivatives at the ethyl group position.
Scientific Research Applications
Chemistry
As a synthetic intermediate in the preparation of more complex organic molecules.
Used as a ligand in catalysis due to its heterocyclic nature and sulfonamide group.
Biology
Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine
Explored for its therapeutic potential in treating diseases due to its bioactive sulfonyl group and heterocyclic scaffold.
Industry
As a precursor in the manufacture of specialty chemicals and advanced materials.
Potential use in the synthesis of novel polymers and electronic materials.
Mechanism of Action
The compound exhibits its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: : The sulfonyl group acts as an electrophile, forming covalent bonds with active site residues in enzymes.
Pathways Involved: : Disruption of enzymatic pathways critical for cell survival or replication, especially in pathogenic organisms.
Comparison with Similar Compounds
Compared to other sulfonyl-containing heterocycles, this compound stands out for its:
Unique Combination: : Merging a dihydroisoquinoline core with a thiophene ring provides a distinctive set of chemical properties.
Increased Bioactivity: : Enhanced potential in biological systems due to the unique spatial arrangement and electronic effects.
Similar Compounds
N-(2-(morpholino)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)ethyl)-2-(thiophen-2-yl)acetamide
Each has variations in the amine or heterocyclic component, leading to different properties and applications.
There we have it: a comprehensive exploration of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide. What part of this compound fascinates you the most?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(12-16-6-3-10-23-16)18-8-11-24(21,22)19-9-7-14-4-1-2-5-15(14)13-19/h1-6,10H,7-9,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMGYYOXAUUOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
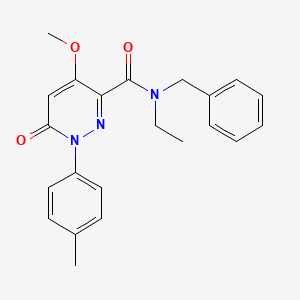
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2536786.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2536789.png)
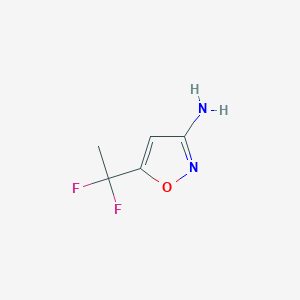
![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)
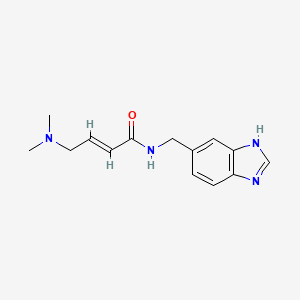


![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)
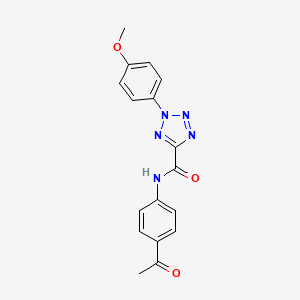
![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)

![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide](/img/structure/B2536806.png)
![4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536807.png)
